“K-Ras ligand-Linker Conjugate 3” (also known as Compound 001371) is a compound that incorporates a ligand for FAK (a KRas recruiting moiety), and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . It can be extensively used for PROTAC-mediated protein degradation .
The synthesis of “K-Ras ligand-Linker Conjugate 3” involves the incorporation of a ligand for K-Ras recruiting moiety, and a PROTAC linker . This approach is applicable to two distinct Ras ligand scaffolds .
The molecular structure of “K-Ras ligand-Linker Conjugate 3” includes a ligand for K-Ras recruiting moiety, and a PROTAC linker . The molecular weight of the compound is 944.15, and its formula is C49H65N7O10S .
The physical and chemical properties of “K-Ras ligand-Linker Conjugate 3” include a molecular weight of 944.15 and a formula of C49H65N7O10S . The compound appears as an off-white to light yellow solid .
K-Ras ligand-Linker Conjugate 3 is a specialized chemical compound designed for targeted protein degradation, specifically targeting the K-Ras protein. This compound consists of a ligand that recruits K-Ras and a linker that facilitates interaction with E3 ubiquitin ligases, such as von Hippel-Lindau, cereblon, and mouse double minute 2 homolog. By forming a ternary complex with these ligases, K-Ras ligand-Linker Conjugate 3 promotes the degradation of the K-Ras protein, which is often mutated in various cancers, making it a significant target in cancer therapy.
K-Ras ligand-Linker Conjugate 3 falls under the category of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of three components: a ligand for the protein of interest (in this case, K-Ras), a linker, and a ligand for an E3 ubiquitin ligase. This classification highlights its role in targeted protein degradation, which is an emerging therapeutic approach in drug discovery aimed at selectively degrading disease-causing proteins rather than merely inhibiting their activity.
The synthesis of K-Ras ligand-Linker Conjugate 3 involves several key steps:
The specific synthetic routes and conditions for producing K-Ras ligand-Linker Conjugate 3 are proprietary and detailed in patent literature, indicating advanced methodologies that may include automated synthesis techniques and purification methods such as high-performance liquid chromatography.
The molecular structure of K-Ras ligand-Linker Conjugate 3 includes:
The structural configuration allows for effective binding interactions with both K-Ras and E3 ligases, facilitating its mechanism of action in promoting protein degradation.
K-Ras ligand-Linker Conjugate 3 can undergo several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents.
The mechanism of action for K-Ras ligand-Linker Conjugate 3 revolves around its ability to form a tripartite complex involving K-Ras, an immunophilin (which acts as an adapter), and the E3 ubiquitin ligase. This complex formation leads to:
This catalytic mechanism distinguishes PROTACs from traditional inhibitors, which typically engage in stoichiometric interactions without promoting degradation.
K-Ras ligand-Linker Conjugate 3 exhibits several notable physical and chemical properties:
Data regarding these properties are essential for optimizing its application in therapeutic contexts.
K-Ras ligand-Linker Conjugate 3 has significant applications in scientific research, particularly in cancer biology. Its ability to selectively degrade mutant forms of K-Ras makes it a valuable tool for studying:
This compound represents a promising avenue for advancing targeted therapies against cancers associated with RAS mutations, which are notoriously difficult to treat with conventional approaches.
K-Ras mutations exhibit distinct tissue-specific prevalence and drive aggressive tumor phenotypes through sustained activation of effector pathways. In pancreatic ductal adenocarcinoma, Kirsten Rat Sarcoma Viral Oncogene Homolog glycine 12 to aspartate (G12D) and Kirsten Rat Sarcoma Viral Oncogene Homolog glycine 12 to valine (G12V) substitutions dominate (≥80% of cases), while Kirsten Rat Sarcoma Viral Oncogene Homolog glycine 12 to cysteine (G12C) mutations prevail in non-small cell lung cancer (≈41%) [3] [10]. These variants dysregulate two primary signaling cascades:
Table 1: Prevalence of Major K-Ras Mutations in Human Cancers
Cancer Type | K-Ras Mutation Frequency | Most Common Mutations |
---|---|---|
Pancreatic Ductal Adenocarcinoma | 85-90% | G12D (45%), G12V (35%) |
Colorectal Cancer | 45-50% | G12D (32%), G13D (18%) |
Non-Small Cell Lung Cancer | 25-35% | G12C (41%), G12V (21%) |
Despite allele-specific inhibitors like sotorasib (Kirsten Rat Sarcoma Viral Oncogene Homolog G12C), resistance invariably emerges through:
The structural and biochemical properties of K-Ras historically impeded drug development:
PROTAC technology emerged to circumvent these barriers by hijacking the ubiquitin-proteasome system for target degradation. K-Ras Ligand-Linker Conjugate 3 embodies this approach with two covalently linked domains:
Table 2: Comparison of Traditional K-Ras Inhibitors vs. PROTAC Degraders
Parameter | Traditional Inhibitors (e.g., Sotorasib) | PROTAC Degraders (e.g., Derived from Conjugate 3) |
---|---|---|
Mechanism | Occupies active site | Induces ubiquitination and proteasomal degradation |
Target Specificity | Single mutant allele (e.g., G12C) | Broad mutant spectrum (≥13 variants) |
Duration of Effect | Transient (rebound upon withdrawal) | Sustained (requires new protein synthesis) |
Resistance to Amplification | Low | High (catalytic degradation) |
Upon ternary complex formation, K-Ras Ligand-Linker Conjugate 3 facilitates polyubiquitination of K-Ras, marking it for proteasomal destruction. In SW1573 lung cancer cells, the PROTAC degrader synthesized from this conjugate achieved ≥70% degradation efficacy, suppressing mitogen-activated protein kinase signaling more durably than inhibitors [1] [4]. Crucially, this molecule enables a "hit-and-run" mechanism—a single conjugate molecule can degrade multiple K-Ras proteins—overcoming stoichiometric limitations of inhibitors [4] [8].
Molecular Architecture of K-Ras Ligand-Linker Conjugate 3
Despite its promise, PROTAC delivery remains challenging due to the conjugate's high molecular weight (>900 Da), limiting oral bioavailability. Current formulations rely on parenteral administration, spurring efforts to optimize linker chemistry and explore alternative E3 ligases [4] [7].
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